4-(p-Iodophenyl)butyric acid - 27913-58-2

4-(p-Iodophenyl)butyric acid

Catalog Number: EVT-333599
CAS Number: 27913-58-2
Molecular Formula: C10H11IO2
Molecular Weight: 290.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-(p-Iodophenyl)butyric acid (IPBA) is a small molecule that functions as an albumin binder, exhibiting the ability to reversibly bind to serum albumin in vivo []. Its role in scientific research stems primarily from its use as a pharmacokinetic modifier in the development of radiopharmaceuticals, particularly for cancer imaging and therapy. By conjugating IPBA to radiolabeled targeting moieties, researchers aim to improve the pharmacokinetic profiles of these agents, enhancing their tumor uptake and retention while minimizing off-target accumulation.

Synthesis Analysis

While specific synthesis details for IPBA itself are limited within the provided papers, its incorporation into larger molecules often involves standard peptide coupling techniques. For example, in the synthesis of albumin-binding PSMA ligands, IPBA is conjugated to a urea-based PSMA-binding entity and a DOTA chelator via solid-phase synthesis methods []. Similarly, in the development of radioiodinated estradiol derivatives, IPBA is introduced using a copper-catalyzed radioiodination reaction with 4-(p-iodophenyl) butyric acid [].

Molecular Structure Analysis

IPBA consists of a butyric acid moiety attached to an iodophenyl group at the para position. The presence of the iodine atom allows for potential radiolabeling with isotopes like Iodine-131, enabling its use in SPECT imaging [, ]. The butyric acid moiety contributes to its albumin-binding properties, influencing its pharmacokinetic behavior in vivo.

Chemical Reactions Analysis

The primary chemical reaction involving IPBA in these studies is its conjugation to other molecules, typically through amide bond formation. This reaction is often facilitated by coupling reagents commonly employed in peptide synthesis. Additionally, IPBA itself can be radiolabeled using copper-catalyzed methods, allowing for the incorporation of radioactive iodine isotopes [].

Mechanism of Action

IPBA exerts its effects primarily through its ability to bind to serum albumin. This interaction leads to prolonged circulation time of the conjugated molecule in the bloodstream, increasing its exposure to target tissues [, ]. This enhanced pharmacokinetic profile results in improved tumor uptake and retention, facilitating more effective imaging or therapeutic outcomes.

Applications
  • Enhanced Tumor Uptake and Retention: Conjugation of IPBA to radiolabeled peptides targeting receptors like MC1R [], VLA-4 [], and PSMA [, , ] resulted in significantly improved tumor uptake and retention compared to non-albumin-binding counterparts. This enhancement stems from prolonged circulation time and increased exposure to the target tissue due to albumin binding.
  • Improved Pharmacokinetics: The presence of IPBA as an albumin binder significantly alters the pharmacokinetic profile of conjugated radioligands. This modification leads to delayed blood clearance, increased tumor accumulation, and often reduced uptake in non-target organs [, ].
  • Enhanced Therapeutic Efficacy: In preclinical studies, albumin-binding radioligands incorporating IPBA demonstrated enhanced therapeutic efficacy in treating melanoma [] and prostate cancer [] compared to their non-albumin-binding counterparts. This improved outcome is attributed to the increased delivery of therapeutic radiation doses to the tumor site.
  • Versatile Imaging Applications: Radioiodinated IPBA itself can be used as a blood pool imaging agent for SPECT []. Additionally, its conjugation to targeting molecules enables the development of versatile imaging agents for tumors [, ] and lymph nodes [].
Future Directions
  • Optimization of Linker Strategies: Investigating various linker lengths and compositions between IPBA and the targeting moiety is crucial to fine-tune the pharmacokinetic properties and achieve optimal tumor uptake while minimizing off-target accumulation [].

[¹³¹I]IPBA-EE

  • Compound Description: [¹³¹I]IPBA-EE is a radioiodinated estradiol derivative specifically designed for imaging estrogen receptors (ERs) in breast cancer. This compound combines an estradiol moiety for ER targeting with 4-(p-iodophenyl)butyric acid (IPBA) as an albumin-binding ligand to improve metabolic stability and ER-targeting ability [].
  • Relevance: [¹³¹I]IPBA-EE directly utilizes 4-(p-iodophenyl)butyric acid as a key structural component to enhance its pharmacokinetic properties and demonstrates its utility as a portable albumin binder for developing targeted imaging agents [].

Pteroyl-closo-dodecaborate-conjugated 4-(p-iodophenyl)butyric acid (PBC-IP)

  • Compound Description: PBC-IP is a conjugate molecule designed for neutron capture therapy, especially for glioblastoma. It combines the targeting ability of pteroyl (folic acid) towards folate receptors overexpressed in cancer cells and the neutron capturing ability of closo-dodecaborate. The 4-(p-iodophenyl)butyric acid moiety likely improves its pharmacokinetic properties, similar to its role in other conjugates [].
  • Relevance: PBC-IP directly incorporates 4-(p-iodophenyl)butyric acid, highlighting its use as a versatile tool for enhancing the pharmacokinetic profile of various therapeutic molecules [].

[¹⁷⁷Lu]Lu-DOTAGA-pIBA-PEG4-LLP2A ([¹⁷⁷Lu]Lu-2)

  • Compound Description: This compound is designed for targeted radionuclide therapy of melanoma. It utilizes LLP2A, a small-molecule peptidomimetic with high affinity for VLA-4, a protein overexpressed in aggressive melanoma. The structure incorporates a DOTA chelator for radiolabeling with ¹⁷⁷Lu, a PEG4 linker, and crucially, 4-(p-iodophenyl)butyric acid (pIBA) to enhance its pharmacokinetic profile through albumin binding [].
  • Relevance: [¹⁷⁷Lu]Lu-2 directly employs 4-(p-iodophenyl)butyric acid for its albumin-binding properties to enhance the therapeutic potential of the LLP2A-based radiopharmaceutical []. This example showcases the efficacy of 4-(p-iodophenyl)butyric acid in improving tumor uptake and retention of therapeutic agents.

[¹⁷⁷Lu]Lu-DOTAGA-PEG4-LLP2A ([¹⁷⁷Lu]Lu-1)

  • Relevance: This compound directly contrasts with [¹⁷⁷Lu]Lu-2, highlighting the significant improvements in pharmacokinetics and therapeutic efficacy achieved by incorporating 4-(p-iodophenyl)butyric acid [].
  • Compound Description: This series comprises six structurally related PSMA-targeting ligands designed for prostate cancer therapy. They share a core structure consisting of a PSMA-targeting Lys-Glu urea moiety derived from the lead compound ¹⁷⁷Lu-L1, a DOTA chelator for ¹⁷⁷Lu radiolabeling, and various linkers. Two key members, Alb-L4 and Alb-L5, incorporate 4-(p-iodophenyl)butyric acid (IPBA) as the albumin-binding moiety to enhance tumor uptake and retention [].
  • Relevance: This series demonstrates the versatility of 4-(p-iodophenyl)butyric acid in designing PSMA-targeted radiotherapeutics. The variations in linker length and composition, specifically those incorporating 4-(p-iodophenyl)butyric acid (Alb-L4 and Alb-L5), exemplify its use in optimizing the pharmacokinetic profiles of PSMA-targeting agents for improved therapeutic outcomes [].

TEFAPI-06 and TEFAPI-07

  • Compound Description: These two radiotracers are based on the FAPI-04 scaffold, a fibroblast activation protein inhibitor (FAPI). TEFAPI-06 incorporates 4-(p-iodophenyl)butyric acid, while TEFAPI-07 utilizes a truncated Evans blue moiety, both serving as albumin binders to improve the pharmacokinetic properties of the parent FAPI-04 [, ].
  • Relevance: TEFAPI-06 directly utilizes 4-(p-iodophenyl)butyric acid to enhance the pharmacokinetic properties of the FAPI, resulting in improved tumor uptake and retention. Comparing these two compounds provides valuable insights into the impact of different albumin binder moieties on the overall performance of FAPI-based radiotracers [, ].
  • Compound Description: These compounds represent a series of PSMA-targeting ligands designed for potential use in prostate cancer radionuclide therapy. They consist of a urea-based PSMA-binding entity, a DOTA chelator for radiolabeling, and 4-(p-iodophenyl)butyric acid (pIBA) as the albumin-binding moiety. Each compound in the series differs in the specific linker entity connecting the key components [].
  • Relevance: This series further exemplifies the application of 4-(p-iodophenyl)butyric acid in enhancing the pharmacokinetic profiles of PSMA-targeting agents. The study highlights how variations in linker entities can impact the overall biodistribution and tumor targeting efficacy of the resulting radioligands [].

Properties

CAS Number

27913-58-2

Product Name

4-(p-Iodophenyl)butyric acid

IUPAC Name

4-(4-iodophenyl)butanoic acid

Molecular Formula

C10H11IO2

Molecular Weight

290.1 g/mol

InChI

InChI=1S/C10H11IO2/c11-9-6-4-8(5-7-9)2-1-3-10(12)13/h4-7H,1-3H2,(H,12,13)

InChI Key

OGOMLUBUDYFIOG-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCCC(=O)O)I

Synonyms

4-Iodo-benzenebutanoic Acid; Butyric acid, γ-(p-iodophenyl)- (4CI); 4-(4-Iodophenyl)butanoic acid; 4-(4-Iodophenyl)butyric acid; 4-(p-Iodophenyl)butanoic acid

Canonical SMILES

C1=CC(=CC=C1CCCC(=O)O)I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.